

Crystal structure of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

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An In-Depth Technical Guide to the Crystal Structure of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.^{[1][2]} Understanding the three-dimensional structure of its derivatives is paramount for rational drug design and the development of new chemical entities. This guide provides a detailed technical overview of the crystal structure of **Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate**, a member of this vital class of compounds. While a solved crystal structure for this specific molecule is not publicly available, this document synthesizes data from closely related analogues and established crystallographic principles to present a predictive analysis of its structural characteristics. We will delve into the anticipated molecular geometry, intermolecular interactions, and crystal packing, providing a robust framework for researchers in the field. The methodologies for single-crystal X-ray diffraction, the gold standard for structure elucidation, are also detailed to provide a comprehensive experimental context.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are fused heterocyclic systems that have garnered significant attention from the pharmaceutical industry due to their diverse biological activities.[1][3] This scaffold is present in a range of marketed drugs, including zolpidem and alpidem, highlighting its clinical relevance.[2] The pharmacological profile of these compounds, which includes anticancer, anti-inflammatory, and antiviral properties, is intrinsically linked to their molecular structure.[1][2][4] The introduction of various substituents onto the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of their therapeutic properties. The title compound, **Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate**, features a chlorine atom at the 5-position and an ethyl carboxylate group at the 3-position, modifications expected to influence its physicochemical properties and biological target interactions.

Predicted Molecular and Crystal Structure

Based on the analysis of published crystal structures of analogous imidazo[1,2-a]pyridine derivatives, such as Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, we can infer the likely structural features of **Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate**. [5][6]

Molecular Geometry

The imidazo[1,2-a]pyridine core is a planar bicyclic system. It is anticipated that the fused five- and six-membered rings will be nearly coplanar. The ethyl carboxylate group at the 3-position is likely to exhibit some rotational freedom, but a conformation where the carbonyl group is oriented to minimize steric hindrance with the heterocyclic core is expected. The chlorine atom at the 5-position will lie within the plane of the pyridine ring.

A diagram of the molecular structure is presented below:

Caption: Molecular structure of **Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate**.

Intermolecular Interactions and Crystal Packing

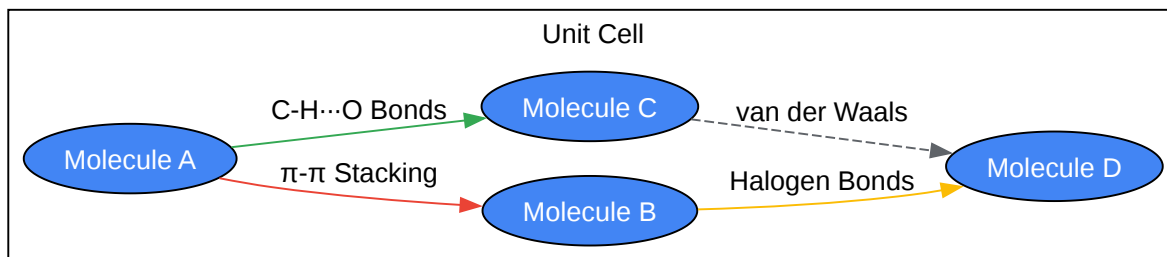
In the solid state, molecules of **Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate** are expected to pack in a manner that maximizes stabilizing intermolecular interactions. Based on related structures, the following interactions are likely to be significant:

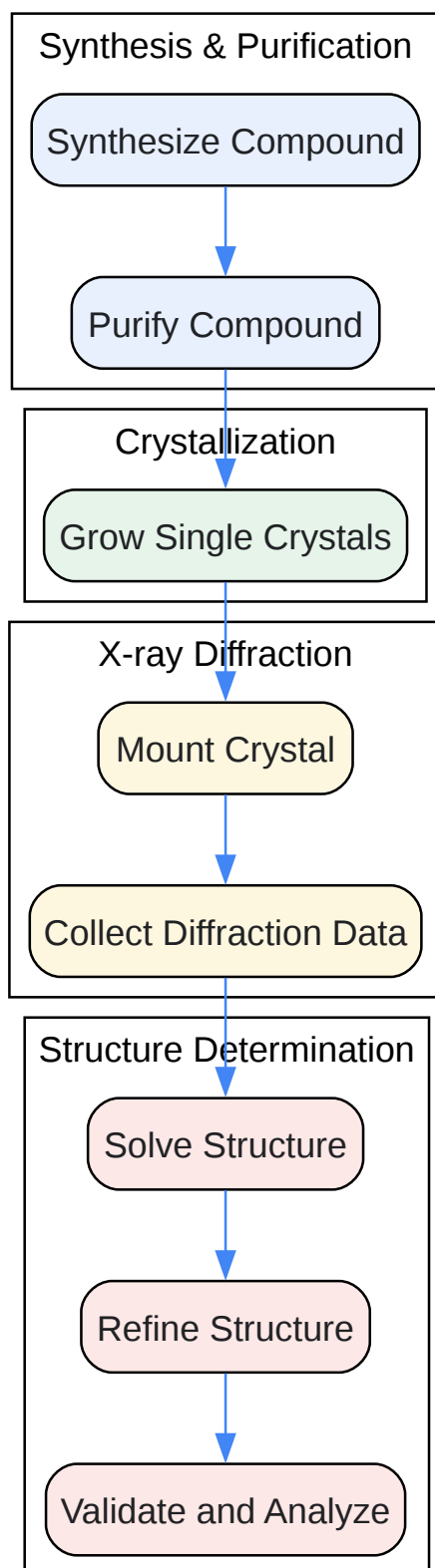
- π - π Stacking: The planar aromatic rings of the imidazo[1,2-a]pyridine core are prone to π - π stacking interactions, which will likely play a major role in the crystal packing.[3]

- C-H...O Hydrogen Bonds: The presence of the ethyl carboxylate group provides hydrogen bond acceptors (the oxygen atoms), which can interact with aromatic and aliphatic C-H donors from neighboring molecules.^{[5][6]}
- Halogen Bonding: The chlorine atom at the 5-position can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen or oxygen atoms.

These interactions will likely lead to the formation of a well-ordered, three-dimensional supramolecular architecture.

A hypothetical packing diagram is illustrated below:





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References

- 1. mdpi.com [mdpi.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
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